molecular formula C11H12N2 B14288019 3-(2,5-dimethyl-1H-pyrrol-3-yl)pyridine

3-(2,5-dimethyl-1H-pyrrol-3-yl)pyridine

Cat. No.: B14288019
M. Wt: 172.23 g/mol
InChI Key: PDSJWFPHKLQDLU-UHFFFAOYSA-N
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Description

3-(2,5-Dimethyl-1H-pyrrol-3-yl)pyridine is a heterocyclic compound featuring a pyridine ring linked to a 2,5-dimethyl-substituted pyrrole moiety.

Properties

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

3-(2,5-dimethyl-1H-pyrrol-3-yl)pyridine

InChI

InChI=1S/C11H12N2/c1-8-6-11(9(2)13-8)10-4-3-5-12-7-10/h3-7,13H,1-2H3

InChI Key

PDSJWFPHKLQDLU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1)C)C2=CN=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethyl-1H-pyrrol-3-yl)pyridine typically involves the condensation of 2,5-hexanedione with 3-aminopyridine under acidic conditions. The Paal-Knorr reaction is a common method used for this synthesis . The reaction is carried out by heating the reactants in the presence of a suitable acid catalyst, such as hydrochloric acid, to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethyl-1H-pyrrol-3-yl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole and pyridine derivatives.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyrrole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions include various substituted pyrrole and pyridine derivatives, which can be further utilized in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3-(2,5-dimethyl-1H-pyrrol-3-yl)pyridine involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Structural Features and Molecular Properties

The following table summarizes key structural and molecular differences between 3-(2,5-dimethyl-1H-pyrrol-3-yl)pyridine and related compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents Aromaticity/Conjugation
This compound C11H12N2 172.23 (calc.) 2,5-dimethyl-pyrrole Fully conjugated pyrrole ring
3-(5-Phenyl-2H-tetrazol-2-yl)pyridine C12H10N6 238.25 Tetrazole, phenyl Non-aromatic tetrazole ring
2-(2,5-Dihydro-1H-pyrrol-3-yl)pyridine C9H10N2 146.19 Dihydro-pyrrole Partially saturated pyrrole
3-(2,5-Dichloropyridin-3-yl)prop-2-yn-1-ol C8H5Cl2NO 202.04 Chlorine, propargyl alcohol Electron-withdrawing Cl substituents

Key Observations :

  • Aromaticity: The dimethyl-pyrrole in the target compound retains full aromaticity, whereas the tetrazole analog () lacks aromatic stability due to its non-aromatic tetrazole ring. The dihydro-pyrrole derivative () is partially saturated, reducing conjugation .
  • Substituent Effects : Methyl groups in the target compound likely increase lipophilicity compared to electron-withdrawing groups (e.g., Cl in ) or polar moieties (e.g., propargyl alcohol in ).
Comparison with Analogous Compounds
  • 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine: Synthesized via copper-catalyzed oxidative coupling between 5-phenyl-1H-tetrazole and pyridine-3-boronic acid, achieving 87% yield . This method is notable for its efficiency and safety.
  • 2-(2,5-Dihydro-1H-pyrrol-3-yl)pyridine : Synthesis details are unspecified, but similar dihydro-pyrroles often involve reduction of pyrrole precursors or cyclization of enamines .
Target Compound (Hypothetical)
3-(5-Phenyl-2H-tetrazol-2-yl)pyridine
  • Predicted Activities : Analgesic (80% probability), nicotine receptor antagonism (α6β3β4α5 and α2β2 subtypes) via hydrogen-bonding interactions with nitrogen atoms .
Other Pyridine Derivatives
  • Halogenated Derivatives (e.g., ): Chlorine substituents may confer antimicrobial or anticancer properties, though specific data are absent .
  • Propargyl Alcohol Derivatives : The propargyl group in could serve as a click chemistry handle for bioconjugation .

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